molecular formula C5H11NO B6322546 (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% CAS No. 1932543-77-5

(R)-(1-Methyl-azetidin-2-yl)-methanol, 95%

Cat. No. B6322546
CAS RN: 1932543-77-5
M. Wt: 101.15 g/mol
InChI Key: ODRFPWJCWBQAJR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(1-Methyl-azetidin-2-yl)-methanol, 95% (R-MA) is a chiral compound with a molecular formula of C4H9NO, used in a variety of scientific research applications. It is a colorless liquid with a low boiling point of 74°C and a low melting point of -54°C. R-MA is used in organic synthesis due to its ability to form an enantiomeric pair with its S-stereoisomer, and it can be used as a chiral resolving agent in the production of pharmaceuticals.

Mechanism of Action

(R)-(1-Methyl-azetidin-2-yl)-methanol, 95% acts as a chiral resolving agent in the production of pharmaceuticals, as it can form an enantiomeric pair with its S-stereoisomer. This allows for the separation of the two isomers, which can then be used for further research or production of pharmaceuticals. (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% is also used as a catalyst in the synthesis of organic compounds, as it can be used to form a variety of different compounds.
Biochemical and Physiological Effects
(R)-(1-Methyl-azetidin-2-yl)-methanol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have an effect on the activity of enzymes, as well as the activity of cell receptors. It has also been found to have an effect on the metabolism of cells, as well as the production of hormones and other molecules. (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% has also been found to have an effect on the transport of ions and molecules across cell membranes.

Advantages and Limitations for Lab Experiments

The use of (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% in laboratory experiments has a number of advantages. It is a cost-effective and efficient method for synthesizing (R)-(1-Methyl-azetidin-2-yl)-methanol, 95%, and it is also relatively easy to use and handle. Additionally, (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% is a chiral resolving agent, which allows for the separation of the two isomers. However, there are also some limitations to using (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% in laboratory experiments. It is a volatile compound, and it can be hazardous if not handled properly. Additionally, the Mitsunobu reaction can be difficult to control and optimize, and the reaction can produce unwanted by-products.

Future Directions

There are a number of potential future directions for the use of (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% in scientific research. It could be used in the development of new pharmaceuticals, as well as in the study of biochemical and physiological effects. Additionally, it could be used in the synthesis of a variety of organic compounds, such as amino acids and peptides. (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% could also be used in the development of new catalysts for organic synthesis, as well as in the study of the chirality of molecules. Finally, it could be used in the study of the transport of ions and molecules across cell membranes.

Synthesis Methods

(R)-(1-Methyl-azetidin-2-yl)-methanol, 95% can be synthesized through the reaction of 1-methyl-azetidine-2-thione with methanol in the presence of a strong base such as sodium hydroxide. The reaction produces the desired (R)-isomer of 1-methyl-azetidine-2-thiol, which is then reacted with methanol to form the desired (R)-(1-methyl-azetidin-2-yl)-methanol. This reaction is known as the Mitsunobu reaction, and it is an efficient and cost-effective method for synthesizing (R)-(1-Methyl-azetidin-2-yl)-methanol, 95%.

Scientific Research Applications

(R)-(1-Methyl-azetidin-2-yl)-methanol, 95% is used in a variety of scientific research applications, including the production of pharmaceuticals and the study of biochemical and physiological effects. It is also used as a chiral resolving agent in the production of pharmaceuticals, as it can form an enantiomeric pair with its S-stereoisomer. (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% has also been used in the synthesis of a variety of organic compounds, such as amino acids and peptides.

properties

IUPAC Name

[(2R)-1-methylazetidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-3-2-5(6)4-7/h5,7H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRFPWJCWBQAJR-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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